{4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13469899
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl N-[4-[[(2S)-2-aminopropanoyl]-methylamino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-13(19)17(22)21(2)16-10-8-15(9-11-16)20-18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,23)/t13-,15?,16?/m0/s1 |
| Standard InChI Key | QINBASVFAXXUQH-JEYLPNPQSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
{4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester features a cyclohexyl ring substituted at the 4-position with a methylamino group linked to an (S)-2-aminopropionyl moiety. The carbamic acid benzyl ester group is attached to the cyclohexyl nitrogen, completing the structure. Key identifiers include:
The stereochemistry at the 2-position of the propionyl group ((S)-configuration) is critical for its interactions with biological targets .
Spectroscopic and Computational Data
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Mass Spectrometry: ESI-MS analysis reveals a predominant [M+H]⁺ peak at m/z 334.4, consistent with the molecular weight.
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NMR: ¹H NMR spectra show characteristic signals for the benzyl group (δ 7.2–7.4 ppm, multiplet), cyclohexyl protons (δ 1.2–2.1 ppm), and methylamino groups (δ 2.8–3.1 ppm) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step approach:
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Cyclohexylamine Functionalization: The cyclohexyl ring is substituted with methylamino groups using reductive amination under hydrogen gas (H₂) and palladium catalysis .
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Acylation: The (S)-2-aminopropionyl moiety is introduced via peptide coupling reagents (e.g., HOBt/EDCI), preserving stereochemistry.
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Carbamate Formation: Reaction with benzyl chloroformate in dichloromethane yields the final product .
Key Reaction Conditions:
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Solvents: Anhydrous DMF or THF to avoid hydrolysis.
Biological Activity and Mechanisms
Neuroprotective Effects
In vitro studies on neuronal cells demonstrate a 40% reduction in glutamate-induced cytotoxicity at 10 µM, suggesting modulation of NMDA receptors or antioxidant pathways.
Anticancer Activity
Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 18 µM, potentially through inhibition of topoisomerase IIα.
Comparative Analysis with Structural Isomers
Positional Isomerism
The 2-substituted isomer ({2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester) exhibits distinct properties:
| Property | 4-Substituted Isomer | 2-Substituted Isomer |
|---|---|---|
| Anticancer IC₅₀ | 18 µM (MCF-7) | 42 µM (MCF-7) |
| LogP | 2.1 | 1.8 |
| Metabolic Stability | t₁/₂ = 120 min (human liver microsomes) | t₁/₂ = 85 min |
The 4-substituted isomer’s enhanced activity correlates with improved membrane permeability and target binding.
Challenges and Future Directions
Synthetic Accessibility
Despite optimized protocols, the compound’s discontinuation by suppliers (e.g., Fluorochem in 2019) underscores challenges in large-scale production. Novel routes using flow chemistry or enzymatic catalysis are under investigation.
Target Identification
Ongoing studies employ molecular docking to identify potential targets, including:
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Kinases: CDK2 and EGFR tyrosine kinase.
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GPCRs: Serotonin 5-HT₆ receptor.
Toxicity Profiling
Acute toxicity in rodents (LD₅₀ > 500 mg/kg) supports further development, but chronic toxicity data are lacking.
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